5-Bromo-1-[(pyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-[(pyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a bromine atom and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(pyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction using pyridine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(pyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products formed are derivatives of the original compound with different substituents replacing the bromine atom.
Oxidation and Reduction: The products depend on the specific oxidation or reduction reaction, leading to various oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-1-[(pyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.
Biological Studies: It serves as a probe in biological studies to understand various biochemical pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(pyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Pyridine Derivatives: Compounds with pyridine moieties but different functional groups.
Uniqueness
5-Bromo-1-[(pyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of the bromine atom, triazole ring, and pyridine moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H8BrN5 |
---|---|
Molecular Weight |
254.09 g/mol |
IUPAC Name |
5-bromo-1-(pyridin-4-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H8BrN5/c9-7-12-8(10)13-14(7)5-6-1-3-11-4-2-6/h1-4H,5H2,(H2,10,13) |
InChI Key |
HQNFPCWHUMEYOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.